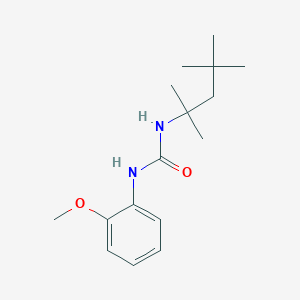
1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a useful research compound. Its molecular formula is C16H26N2O2 and its molecular weight is 278.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23N2O2
- Molecular Weight : 263.36 g/mol
- SMILES Notation : CC(C)(C)C(=O)N(C1=CC=CC=C1OC)C(=O)N
This compound features a methoxyphenyl group and a branched aliphatic chain which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing the 2,4,4-trimethylpentan-2-yl moiety. For instance, derivatives with this structure have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 5.9 µM . This suggests that the urea derivative may also exhibit comparable antimicrobial effects.
Anti-cancer Activity
Research indicates that compounds with similar structural motifs can act as inhibitors of key cancer-related proteins. For example, a related compound was identified as a selective inhibitor of the Mdm2/Mdm4 interaction with p53, showing a Ki value of 5.5 µM . This highlights the potential of urea derivatives in targeting cancer pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aliphatic chain and aromatic rings significantly influence biological activity. The introduction of bulky groups or electron-donating substituents on the aromatic ring has been associated with enhanced potency against various targets .
| Compound | Structure | MIC (µM) | Target |
|---|---|---|---|
| 1 | Urea Derivative | 5.9 | M. tuberculosis |
| 2 | Mdm2 Inhibitor | 5.5 | p53 Binding |
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various urea derivatives against M. tuberculosis. The results indicated that compounds with a branched aliphatic side chain exhibited improved activity compared to their linear counterparts. The presence of the trimethylpentan group was crucial for maintaining low MIC values.
Case Study 2: Cancer Inhibition
In another investigation, a series of urea derivatives were tested for their ability to inhibit Mdm2 and Mdm4 interactions with p53. The findings revealed that modifications at the N1 position significantly affected binding affinity and selectivity, with some compounds demonstrating promising anti-cancer properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)18-14(19)17-12-9-7-8-10-13(12)20-6/h7-10H,11H2,1-6H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBBSHPNRSDFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














